molecular formula C15H17ClN2O2S B2661788 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1798463-48-5

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2661788
CAS No.: 1798463-48-5
M. Wt: 324.82
InChI Key: BKSICJDIYKZUFZ-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a chlorophenyl group, a methoxyethyl chain, and a thiophenylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with methoxyethylamine to form 2-(2-chlorophenyl)-2-methoxyethylamine.

    Urea Formation: The intermediate is then reacted with thiophen-2-ylmethyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the urea moiety, potentially leading to amines.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the methoxyethyl group, potentially altering its chemical properties and biological activity.

    1-(2-(2-Chlorophenyl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.

Uniqueness

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a methoxyethyl chain and a thiophenylmethyl urea moiety. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSICJDIYKZUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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